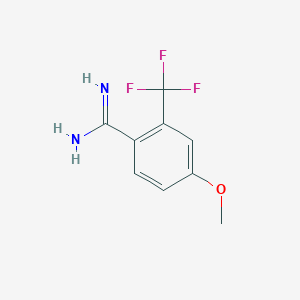

4-Methoxy-2-trifluoromethyl-benzamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H3,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOFCFDIQKDOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=N)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 2 Trifluoromethyl Benzamidine and Its Precursors

Established and Novel Synthetic Routes to 4-Methoxy-2-trifluoromethyl-benzamidine

The primary and most established route to this compound is through the chemical transformation of its corresponding nitrile precursor, 4-methoxy-2-(trifluoromethyl)benzonitrile. Two principal methodologies are employed for this conversion: the Pinner reaction and a route involving an amidoxime (B1450833) intermediate.

A common pathway for the synthesis of benzamidines is the Pinner reaction. This acid-catalyzed reaction involves treating a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. researchgate.netwikipedia.org This intermediate is then reacted with ammonia (B1221849) or an amine to yield the desired amidine. researchgate.netwikipedia.org The reaction is typically conducted under anhydrous conditions, often with the introduction of dry hydrogen chloride gas at low temperatures to prevent the decomposition of the thermodynamically unstable imino ester salt. wikipedia.orgnrochemistry.com

Alternatively, a versatile method for preparing benzamidines from benzonitriles proceeds through the formation of an intermediate benzamidoxime (B57231). nih.gov This is achieved by reacting the nitrile with hydroxylamine (B1172632). nih.gov The resulting amidoxime is then reduced to the target amidine. nih.govnih.gov Various reducing agents can be employed for this transformation. nih.gov

Synthesis of Key Intermediates and Precursors for this compound

The critical precursor for the synthesis of this compound is 4-methoxy-2-(trifluoromethyl)benzonitrile. This intermediate is commercially available, which facilitates its use as a starting material.

Another key intermediate, particularly for the amidoxime route, is 4-methoxy-2-(trifluoromethyl)benzaldehyde (B35147). This aldehyde can be converted to its corresponding oxime, 4-methoxy-2-(trifluoromethyl)benzaldehyde oxime, through reaction with hydroxylamine. Subsequent dehydration of the oxime furnishes the required 4-methoxy-2-(trifluoromethyl)benzonitrile. A general method for this type of transformation involves reacting the aldehyde with hydroxylamine hydrochloride in an organic solvent, followed by dehydration. nih.gov For instance, a one-pot method for synthesizing 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) involves oximation followed by dehydration with an agent like thionyl chloride. nih.gov

The synthesis of related trifluoromethyl-substituted benzonitriles has been described in the patent literature. For example, 4-amino-2-trifluoromethylbenzonitrile can be prepared from m-trifluoromethyl fluorobenzene (B45895) through a three-step sequence of bromination, cyano replacement, and ammonolysis. google.com

Optimization of Reaction Conditions and Efficiency for Target Compound Formation

The efficiency of the Pinner reaction is sensitive to reaction conditions such as the concentration of the acid catalyst, temperature, and solvent. nrochemistry.com The use of Lewis acids, such as trimethylsilyl (B98337) triflate, has been explored as a milder alternative to gaseous hydrogen chloride. nih.gov

For the amidoxime reduction route, various reducing agents and conditions have been investigated to optimize the formation of the amidine. Catalytic hydrogenation over palladium on carbon is a common method. researchgate.net Alternative reducing agents like tin(II) chloride (SnCl₂) have also been shown to be effective, particularly in solid-phase synthesis where the amidoxime is attached to a polymer support. researchgate.net The reduction of acylated amidoximes using potassium formate (B1220265) has been reported as a simple and effective method. organic-chemistry.org This approach is advantageous as it avoids the use of gaseous hydrogen and is scalable. organic-chemistry.org The reaction proceeds rapidly in an acidic medium for aromatic amidoximes. organic-chemistry.org

Table 1: Comparison of General Amidine Synthesis Methods

| Method | Key Reagents | Intermediates | General Conditions | Advantages | Disadvantages |

| Pinner Reaction | Nitrile, Alcohol, Acid (e.g., HCl) | Imino ester (Pinner salt) | Anhydrous, low temperature | Well-established, versatile | Harsh conditions, sensitive to moisture |

| Amidoxime Reduction | Nitrile, Hydroxylamine, Reducing agent (e.g., Pd/C, H₂, SnCl₂, KCOOH) | Amidoxime | Two-step process, varied reduction conditions | Milder options available, applicable to solid-phase | Can require optimization of reduction step |

Derivatization Strategies for this compound Analogues

The derivatization of this compound is crucial for exploring its structure-activity relationships in various applications. Strategies primarily focus on substitution at the amidine nitrogen atoms and modifications of the aromatic ring.

Design and Synthesis of Substituted this compound Derivatives

N-substituted benzamidine (B55565) derivatives can be synthesized by modifying the classical Pinner reaction, where an amine is used in the final step instead of ammonia. nrochemistry.com This allows for the introduction of a wide range of alkyl and aryl substituents on one of the amidine nitrogen atoms.

Another approach involves the direct N-arylation of the parent amidine. For instance, microwave-mediated N-arylation has been successfully employed for the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines, demonstrating a viable strategy for forming C-N bonds with amidine-like structures. nuph.edu.ua Such methods could potentially be adapted for the N-arylation of this compound.

Furthermore, the amidine functionality can be used as a synthon for the construction of various heterocyclic systems. For example, amidines can react with appropriate bifunctional reagents to form substituted imidazoles, pyrimidines, or triazines. nih.gov The synthesis of N-substituted benzamide (B126) derivatives, which are structurally related, often involves the coupling of a carboxylic acid with an amine, a reaction that can be extended to create a library of diverse analogues. researchgate.net

Regioselective Functionalization Approaches for Structure-Property Modulation

Regioselective functionalization is key to fine-tuning the properties of the molecule. For the benzamidine core, selective N-alkylation or N-arylation can be achieved by careful choice of reagents and reaction conditions. The presence of two nitrogen atoms in the amidine group offers possibilities for mono- or di-substitution.

On the aromatic ring, the existing methoxy (B1213986) and trifluoromethyl groups direct further electrophilic substitution. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This directing influence can be exploited to introduce additional substituents at specific positions on the benzene (B151609) ring, thereby modulating the electronic and steric properties of the molecule. Directed ortho-metalation strategies, followed by quenching with an electrophile, could also be a powerful tool for regioselective functionalization, although this would likely require protection of the reactive amidine group. The regioselective metalation of substituted 2-phenyl-2-oxazolines using mixed lithium-magnesium amides showcases the potential for such approaches in complex aromatic systems. nih.gov

Mechanistic Elucidation of Synthetic Pathways and Side Reactions

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and minimizing the formation of byproducts.

The mechanism of the Pinner reaction begins with the protonation of the nitrile by a strong acid, which activates it towards nucleophilic attack by an alcohol. nih.govd-nb.info This results in the formation of a tetrahedral intermediate that rearranges to an imidate salt. nih.govd-nb.info Subsequent reaction with ammonia or an amine proceeds through nucleophilic addition to the imidate carbon, followed by elimination of the alcohol to form the amidine. nrochemistry.com A potential side reaction in the Pinner synthesis is the hydrolysis of the intermediate imidate back to an ester or amide if water is present. wikipedia.org

The formation of amidoximes from nitriles and hydroxylamine is a nucleophilic addition reaction. nih.gov The subsequent reduction of the amidoxime to an amidine can proceed through different pathways depending on the reducing agent. Catalytic hydrogenation typically involves the cleavage of the N-O bond. The reduction with agents like SnCl₂ likely involves a series of single electron transfer steps. researchgate.net A potential side reaction during amidoxime formation or reduction is the formation of the corresponding nitrile oxide, especially under oxidative conditions. nih.gov

In the derivatization of the amidine, mechanistic considerations are also crucial. For instance, in N-alkylation or N-arylation reactions, the relative nucleophilicity of the two nitrogen atoms will determine the site of substitution. The formation of heterocyclic derivatives from amidines often involves a condensation reaction followed by cyclization, and the mechanism will depend on the specific reagents and reaction conditions employed. For example, the synthesis of spirocyclic aminals from cyclopropanones and amidines is proposed to proceed via the addition of a nitrogen atom to the carbonyl group, followed by a ring-enlarging rearrangement. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2 Trifluoromethyl Benzamidine

Exploration of Characteristic Reaction Pathways

The reactivity of 4-Methoxy-2-trifluoromethyl-benzamidine is characterized by several key pathways, including salt formation, hydrolysis, and participation in cyclization reactions.

Salt Formation: As a basic compound, this compound readily reacts with acids to form salts. The hydrochloride salt is a common form in which this and similar amidines are handled and stored. nih.gov

Hydrolysis: Benzamidines can undergo hydrolysis to the corresponding benzamide (B126). Studies on unsubstituted benzamidinium have shown that this reaction proceeds at room temperature in aqueous basic solutions. The dominant pathway is initiated by the attack of a hydroxide (B78521) ion on the neutral benzamidine (B55565) molecule. The rate of hydrolysis is significantly influenced by pH.

Cyclization Reactions: Substituted benzamidines are valuable precursors in the synthesis of various heterocyclic compounds. For instance, benzamidine hydrochlorides, including those with methoxy (B1213986) and trifluoromethyl substituents, can react with ortho-iodobenzaldehydes in the presence of a copper catalyst to form quinazolines. mdpi.com This suggests that this compound could be a key building block for highly functionalized quinazoline (B50416) derivatives. Another example is the reaction of benzamidines with α-keto acids to produce quinazoline compounds. nih.gov

N-Alkylation and N-Acylation: The nitrogen atoms of the amidine group are nucleophilic and can undergo alkylation and acylation reactions. The reaction with alkyl halides or acyl chlorides can lead to a mixture of products due to the presence of two nitrogen atoms. The regioselectivity of these reactions would be influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Kinetic and Thermodynamic Studies of Reactivity Profiles

Research on the hydrolysis of benzamidinium compounds has shown that the reaction half-life is highly dependent on pH. For unsubstituted benzamidinium, the half-life is approximately 300 days at pH 9, but decreases to 6 days at pH 11 and 15 hours at pH 13. This acceleration at higher pH is attributed to the increased concentration of the more reactive neutral benzamidine species.

Furthermore, studies on the isomerization kinetics of ortho-disubstituted benzamidines have demonstrated that the protonation state of the amidine group, controlled by pH, significantly affects the rotational barriers of the C-N and C-aryl bonds. nih.gov Protonation of the amidine moiety increases the double-bond character of the C-N bond, thereby suppressing rotation. The electron-withdrawing trifluoromethyl group at the ortho position in this compound is expected to influence the pKa of the amidine and thus the pH range over which this control of isomerization occurs.

The following table presents kinetic data for the hydrolysis of unsubstituted benzamidinium at different pH values, which can serve as a baseline for understanding the potential hydrolysis kinetics of substituted derivatives like this compound.

| pH | Overall Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 9.0 | 2.67 x 10⁻⁸ | 300 days |

| 10.0 | 2.51 x 10⁻⁷ | 32 days |

| 11.0 | 1.33 x 10⁻⁶ | 6 days |

| 12.0 | 1.28 x 10⁻⁵ | 15 hours |

| 13.0 | 1.28 x 10⁻⁴ | 1.5 hours |

Thermodynamic data for the reactions of this compound have not been reported. However, general principles suggest that the electron-donating methoxy group would stabilize a positive charge on the aromatic ring, potentially influencing the thermodynamics of reactions involving electrophilic attack on the ring. Conversely, the electron-withdrawing trifluoromethyl group would destabilize such intermediates.

Postulated Reaction Mechanisms and Intermediate Characterization

The reaction mechanisms of this compound can be postulated based on established mechanisms for similar compounds.

Hydrolysis Mechanism: The hydrolysis of benzamidines in basic solution is proposed to proceed via nucleophilic attack of a hydroxide ion on the carbon atom of the neutral amidine group. This forms a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (B1221849) leads to the formation of the corresponding benzamide. The rate-determining step is typically the initial attack of the hydroxide ion.

Synthesis from Nitriles: A common route to benzamidines is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate salt. Subsequent reaction of the imidate with ammonia affords the amidine. For this compound, this would start from 4-methoxy-2-trifluoromethyl-benzonitrile. An alternative method involves the direct reaction of the nitrile with ammonium (B1175870) chloride and ammonia at elevated temperature and pressure. mdpi.com A patent also describes the synthesis of benzamidine derivatives from the corresponding benzonitrile (B105546) via a benzamidoxime (B57231) intermediate, which is then reduced.

Intermediate Characterization: The characterization of reaction intermediates for benzamidines often relies on spectroscopic techniques. In the synthesis of novel benzamidine derivatives, intermediates such as esters and hydrazides have been isolated and characterized using FTIR, 1H NMR, 13C NMR, and mass spectrometry. nih.gov For example, in the synthesis of imine derivatives of benzamidine, the formation of an acetohydrazide intermediate was confirmed by its characteristic spectroscopic data before its subsequent reaction with aldehydes. nih.gov

While specific intermediates for reactions involving this compound have not been reported, it is expected that similar tetrahedral intermediates in hydrolysis and imidate or amidoxime (B1450833) intermediates in its synthesis could be characterized using modern spectroscopic methods. Computational studies, such as Density Functional Theory (DFT), could also provide valuable insights into the structure and stability of these transient species.

Theoretical and Computational Studies of 4 Methoxy 2 Trifluoromethyl Benzamidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. nih.gov Methods like DFT, with functionals such as B3LYP and B3PW91, are commonly employed to optimize molecular structures and calculate electronic parameters. epstem.net Such calculations for 4-Methoxy-2-trifluoromethyl-benzamidine would reveal key aspects of its reactivity and stability.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of these studies. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface map visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. epstem.net This information is vital for predicting how the molecule will interact with other molecules and biological targets.

Table 1: Illustrative Quantum Chemical Calculation Outputs for a Benzamidine (B55565) Derivative This table presents typical data obtained from DFT calculations and is for illustrative purposes.

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |

| Total Energy | -850 a.u. | The total energy of the molecule at its optimized geometry |

Mulliken atomic charge analysis can also be performed to determine the partial charge on each atom, offering further insight into the molecule's electronic landscape. researchgate.net

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound is not rigid; it possesses several rotatable bonds that give rise to different conformers. Conformational analysis aims to identify the most stable spatial arrangements (i.e., those with the lowest energy).

Key areas of conformational flexibility include:

Rotation of the Methoxy (B1213986) Group: The orientation of the methoxy group relative to the benzene (B151609) ring affects the molecule's electronic properties and steric profile. Studies on related 4-methoxy substituted benzenes show that the global minimum energy often corresponds to a planar structure where the methoxy group is coplanar with the aromatic ring. researchgate.net

Amidine Group Orientation: The C-C bond connecting the amidine moiety to the benzene ring is rotatable. Additionally, the C=N double bond in the amidine group can exist as Z or E isomers, which can significantly influence intermolecular interactions. researchgate.net

Computational methods optimize the molecular geometry by finding the lowest energy conformation. researchgate.net This process involves calculating the potential energy surface as a function of key dihedral angles. For similar structures, like 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide, crystal structure analysis has determined specific dihedral angles between the rings, which provides a reference for what might be expected for this compound. nih.gov

Table 2: Representative Dihedral Angles from Molecular Geometry Optimization This table shows example data for key torsional angles that define the molecule's conformation. Values are hypothetical.

| Dihedral Angle | Description | Illustrative Value (Degrees) |

| C-C-C-N | Torsion of the amidine group relative to the ring | 35° |

| C-C-O-C | Torsion of the methoxy group | 5° |

| C-C-C-F | Torsion of the trifluoromethyl group | 60° |

Molecular Docking and Ligand-Biomolecule Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is essential for understanding the potential biological activity of compounds like this compound. The process involves placing the ligand into the active site of a protein and calculating a "docking score," which estimates the binding affinity. nih.govresearchgate.net

Docking studies reveal the specific interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

π-π Stacking: Interactions between aromatic rings. nih.gov

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein. nih.gov

π-Cation Interactions: Interactions between an aromatic ring and a positively charged ion. nih.gov

For example, in studies of similar molecules, docking simulations have identified key amino acid residues that form hydrogen bonds or other interactions, providing a rationale for the compound's activity. nih.govnih.gov

Table 3: Example Molecular Docking Results for a Ligand in a Protein Active Site This table illustrates typical results from a molecular docking simulation. The target protein and residues are hypothetical.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

| This compound | -8.5 | Glu196, Arg283, Tyr194 | Hydrogen Bond, π-Cation, π-π Stacking |

Reaction Mechanism Predictions and Transition State Analysis

Theoretical chemistry can be used to model chemical reactions, predicting their pathways and energy requirements. For this compound, this could involve modeling its synthesis or potential metabolic transformations.

By calculating the energies of reactants, products, and intermediate structures, a reaction energy profile can be constructed. A crucial part of this is identifying the transition state , which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. researchgate.net

Computational Exploration of Structure-Property Relationships (excluding physical properties)

Computational studies are highly effective at establishing structure-property relationships, which correlate a molecule's structural or electronic features with its functional properties, such as biological activity. These relationships are often explored through Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

For this compound, computational analysis can predict how modifications to its structure would affect its properties. For instance, studies on related methoxybenzenes have shown a clear correlation between the C-O bond distances of the ether linkage and the rotational barrier of the methoxy group. researchgate.net This demonstrates how subtle structural changes, influenced by different substituents, can alter the molecule's conformational energy landscape. researchgate.net

By systematically changing substituents on the benzene ring and recalculating electronic and steric parameters, a model can be built to predict the impact on a specific activity. For example, the presence of an electron-withdrawing group like trifluoromethyl and an electron-donating group like methoxy creates a unique electronic profile that can be fine-tuned to optimize interactions with a biological target.

Biological Activity Research and Mechanistic Insights of 4 Methoxy 2 Trifluoromethyl Benzamidine Derivatives

Structure-Activity Relationship (SAR) Studies for Specific Biological Interactions

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For derivatives of benzamidine (B55565) and related structures, the nature and position of substituents on the phenyl ring significantly dictate their interaction with biological targets.

The substituents on the aromatic ring of benzamidine derivatives play a critical role in their biological activity. The electron-donating or withdrawing nature of these groups, as well as their size and lipophilicity, can drastically alter the binding affinity and efficacy of the compounds.

For instance, in a series of N-substituted 4-(trifluoromethoxy)benzamidines, which are structurally related to the title compound, the substituents on the N-benzyl group were found to be crucial for their affinity for GluN2B-containing NMDA receptors. nih.gov The presence of a trifluoromethyl group on the benzyl (B1604629) ring was tolerated, highlighting the importance of this substituent in molecular recognition by the receptor. nih.gov However, replacing the entire benzyl ring with polycyclic moieties resulted in a complete loss of activity, indicating a specific spatial requirement for this part of the molecule. nih.gov

In another class of related compounds, benzimidazole (B57391) derivatives, the presence of a trifluoromethyl substituent was associated with high antifungal activity against Candida albicans. nih.gov Similarly, a 4-methoxy group on the 2-position of an indole (B1671886) nucleus within a pyrido[1,2-a]benzimidazole (B3050246) derivative resulted in excellent inhibitory activity against various tested microorganisms. nih.gov

Furthermore, studies on benzamide-isoquinoline derivatives have shown that an electron-donating methoxy (B1213986) group at the para-position of the benzamide (B126) phenyl ring can dramatically improve the selectivity for the sigma-2 (σ2) receptor over the σ1 receptor by 631-fold. nih.gov Conversely, an electron-withdrawing nitro group in the same position decreased σ2 affinity. nih.gov This highlights the profound impact of electronic properties of substituents on receptor selectivity.

The following table summarizes the influence of key substituents on the biological activity of various benzamidine and related derivatives.

| Scaffold | Substituent(s) | Biological Activity | Reference |

| N-substituted 4-(trifluoromethoxy)benzamidines | N-benzyl with trifluoromethyl group | Affinity for GluN2B-containing NMDA receptors | nih.gov |

| Benzimidazole | 2-(Trifluoromethyl)phenyl | Antifungal activity | nih.gov |

| Pyrido[1,2-a]benzimidazole | 4-Methoxy on indole nucleus | Antibacterial activity | nih.gov |

| Benzamide-isoquinoline | para-Methoxy on benzamide phenyl ring | Increased selectivity for σ2 receptor | nih.gov |

| Benzamide-isoquinoline | para-Nitro on benzamide phenyl ring | Decreased affinity for σ2 receptor | nih.gov |

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. While a specific pharmacophore model for 4-Methoxy-2-trifluoromethyl-benzamidine is not available in the reviewed literature, insights can be drawn from related compounds.

For the N-substituted 4-(trifluoromethoxy)benzamidines targeting the GluN2B-NMDA receptor, the key pharmacophoric features appear to be the benzamidine core, which likely engages in key ionic or hydrogen bonding interactions, and a suitably substituted N-benzyl group that occupies a specific hydrophobic pocket within the receptor. nih.gov The loss of activity upon replacement of the benzyl ring with polycycles underscores the importance of the size, shape, and flexibility of this part of the molecule. nih.gov The synthesis and evaluation of a series of these compounds allowed for the exploration of the chemical space around this pharmacophore, leading to the identification of potent analogues. nih.gov

Identification and Characterization of Molecular Targets

Identifying the molecular targets of a compound is a critical step in understanding its pharmacological effects. Research on derivatives containing the trifluoromethyl and methoxy phenyl moieties has revealed a range of potential protein targets.

Derivatives of benzamide and related structures have been shown to modulate the activity of various enzymes. For example, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmission. nih.gov The trifluoromethyl group in these molecules contributes significantly to their inhibitory potency. nih.gov

In a different study, 2-ethoxy-4-(methoxymethyl)benzamide derivatives were discovered as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) signaling. nih.gov The methoxy group in these compounds is part of the core structure that achieves high inhibitory activity. nih.gov

The trifluoromethyl and methoxy substituted phenyl rings are common motifs in ligands for various receptors. As mentioned earlier, N-substituted 4-(trifluoromethoxy)benzamidines are antagonists of the GluN2B subtype of NMDA receptors. nih.gov These receptors are involved in excitatory synaptic transmission in the central nervous system. nih.gov

Furthermore, a compound named 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide has been identified as a potent and selective agonist of the Sphingosine-1-phosphate-1 (S1P1) receptor. nih.gov This receptor plays a crucial role in regulating lymphocyte trafficking. nih.gov The 2-trifluoromethylphenyl group is a key part of this molecule's structure. nih.gov

The sigma-2 (σ2) receptor is another target for benzamide derivatives. An isoquinoline (B145761) derivative bearing a para-methoxy benzamide moiety was found to be a highly selective ligand for this receptor, which is implicated in tumor progression. nih.gov

The table below summarizes the identified molecular targets for various derivatives related to this compound.

| Derivative Class | Molecular Target | Effect | Reference |

| N-substituted 4-(trifluoromethoxy)benzamidines | GluN2B-containing NMDA receptors | Antagonism | nih.gov |

| Hydrazones of 4-(trifluoromethyl)benzohydrazide | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Inhibition | nih.gov |

| 2-ethoxy-4-(methoxymethyl)benzamide derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | nih.gov |

| 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide | Sphingosine-1-phosphate-1 (S1P1) receptor | Agonism | nih.gov |

| Benzamide-isoquinoline derivatives with para-methoxy group | Sigma-2 (σ2) receptor | Selective binding | nih.gov |

Elucidation of Molecular Mechanisms of Action in Model Biological Systems

Understanding the molecular mechanism of action involves elucidating the downstream cellular and physiological consequences of a compound's interaction with its molecular target.

For the N-substituted 4-(trifluoromethoxy)benzamidines, their antagonism of GluN2B-containing NMDA receptors suggests a mechanism that involves the modulation of glutamatergic neurotransmission. nih.gov By blocking the ion channel of these receptors, these compounds can reduce the influx of calcium into neurons, a key event in excitatory signaling. This mechanism is relevant for the symptomatic treatment of various central nervous system pathologies. nih.gov

The agonism of the S1P1 receptor by 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide leads to a dramatic reduction in circulating lymphocytes. nih.gov The proposed mechanism involves the internalization of the S1P1 receptor on lymphocytes, which prevents their egress from lymph nodes. This sequestration of lymphocytes in secondary lymphoid organs is a key mechanism for immunosuppression. nih.gov

The inhibition of PTP1B by 2-ethoxy-4-(methoxymethyl)benzamide derivatives represents a mechanism for enhancing insulin signaling. nih.gov By preventing the dephosphorylation of the insulin receptor and its downstream substrates, these inhibitors can potentiate the effects of insulin, leading to increased glucose uptake in cells. nih.gov

Cellular Pathway Modulation Studies

Research into the biological effects of this compound derivatives has largely centered on their potent modulation of the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the formation and progression of various cancers. The primary mechanism of action for these compounds is the inhibition of the Smoothened (Smo) receptor, a key transducer of the Hh signal.

The canonical Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor. This binding relieves the inhibitory effect of PTCH on Smoothened, allowing Smo to translocate to the primary cilium. This translocation initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors, which then enter the nucleus and induce the expression of Hh target genes. Derivatives of this compound have been shown to function as antagonists of the Smoothened receptor. nih.gov By binding to Smo, these compounds prevent its ciliary translocation and subsequent activation of the downstream signaling cascade. nih.gov This inhibitory action effectively silences the pathway, even in the presence of activating Hh ligands.

Intracellular Localization and Interaction Research

The primary intracellular site of action for this compound derivatives is the Smoothened receptor, a seven-transmembrane protein that localizes to the primary cilium upon activation of the Hedgehog pathway. While direct imaging studies of the intracellular distribution of these specific benzamidine derivatives are not extensively reported, their mechanism of action provides strong evidence for their localization at or near the primary cilium where Smoothened is active.

The interaction with Smoothened is the critical event for the biological activity of these compounds. The binding of these derivatives to Smo prevents the conformational changes necessary for its activation and subsequent signal transduction. This targeted interaction underscores the specific nature of their inhibitory effect on the Hedgehog pathway.

In Vitro and Pre-clinical In Vivo (Animal Model) Proof-of-Concept Studies Focused on Mechanistic Insights

The mechanistic insights gained from cellular studies have been further investigated and validated through a series of in vitro and preclinical in vivo studies. These investigations have provided proof-of-concept for the therapeutic potential of targeting the Hedgehog pathway with these compounds and have offered a deeper understanding of their biological effects in more complex systems.

Development and Application of Advanced Cellular Assays

A cornerstone of the in vitro evaluation of this compound derivatives has been the use of the Gli-luciferase reporter assay. nih.gov This assay provides a quantitative measure of Hedgehog pathway activity by utilizing a cell line, often NIH/3T3 cells, that has been genetically engineered to express the firefly luciferase gene under the control of a Gli-responsive promoter. Inhibition of the Hedgehog pathway by a test compound results in a decrease in luciferase expression, which can be measured as a reduction in luminescence. This assay has been instrumental in determining the potency of various derivatives, often expressed as the half-maximal inhibitory concentration (IC50).

Beyond the widely used Gli-luciferase assay, more advanced cellular assays have been developed to probe the interaction of compounds with the Smoothened receptor in real-time. One such method is the β-arrestin recruitment assay. nih.gov Smoothened, as a G protein-coupled receptor (GPCR), recruits β-arrestin upon activation. Assays that measure this recruitment, often using techniques like enzyme fragment complementation, can provide a direct readout of Smoothened activation or inhibition. nih.govyoutube.com These assays are valuable for confirming that a compound's activity on the Hedgehog pathway is indeed mediated through direct interaction with Smoothened and for identifying potential "biased ligands" that may differentially affect G protein signaling versus β-arrestin recruitment. nih.gov

Table 1: In Vitro Activity of Selected 4-(2-pyrimidinylamino)benzamide Derivatives

| Compound ID | Modification | Hh Signaling IC50 (nM) nih.gov |

| Vismodegib | (Reference Compound) | 2.81 |

| 13a | 4-methoxy-2-(trifluoromethyl)phenyl | 2.01 |

| 13b | 4-chloro-2-(trifluoromethyl)phenyl | 1.93 |

| 13c | 4-fluoro-2-(trifluoromethyl)phenyl | 1.87 |

| 13d | 2-chloro-4-(trifluoromethyl)phenyl | 1.44 |

| 13e | 2-fluoro-4-(trifluoromethyl)phenyl | 1.62 |

Mechanistic Studies in Defined Biological Models

The in vitro findings for this compound derivatives have been extended to preclinical in vivo studies using animal models, primarily mice. These studies are crucial for understanding the pharmacokinetic properties and observing the mechanistic impact of Hedgehog pathway inhibition in a whole-organism context.

In vivo studies have been conducted on various 4-(2-pyrimidinylamino)benzamide derivatives, a class that includes the this compound scaffold. These investigations have demonstrated that some of these compounds possess satisfactory pharmacokinetic profiles, meaning they can achieve and maintain effective concentrations in the body after administration. nih.govmedchemexpress.com For instance, select compounds have shown good oral availability and half-lives conducive to maintaining pathway inhibition. nih.gov

Xenograft models, where human tumor cells are implanted into immunodeficient mice, have been used to assess the anti-tumor efficacy of these compounds. While some studies with certain derivatives in specific cancer cell line xenografts (e.g., LS-174T) did not show strong tumor growth inhibition, this was attributed to the cancer model not being driven by the Hedgehog pathway. medchemexpress.com This highlights the importance of selecting appropriate biological models where the target pathway is known to be a key driver of the disease. The efficacy of these compounds is expected to be more pronounced in Hedgehog-dependent cancer models, such as certain types of medulloblastoma or basal cell carcinoma.

Table 2: Pharmacokinetic Properties of a Selected 4-(2-pyrimidinylamino)benzamide Derivative (Compound 3c) in Mice nih.gov

| Parameter | Value |

| Tmax (h) | 1.3 ± 0.5 |

| Cmax (ng/mL) | 1007.3 ± 138.1 |

| AUC (0-24h) (ng/mL*h) | 5258.4 ± 1475.9 |

| t1/2 (h) | 4.8 ± 1.2 |

Role of 4 Methoxy 2 Trifluoromethyl Benzamidine As a Chemical Probe and Scaffold in Academic Discovery

Applications in Chemical Biology for Pathway Dissection and Target Validation

In chemical biology, small molecules are essential tools for dissecting complex biological pathways and validating the roles of specific proteins in disease processes. This approach, often termed "chemical genetics," uses inhibitors or probes to modulate a target's function, thereby revealing its downstream effects. nih.gov The 4-methoxy-2-trifluoromethyl-benzamidine core is particularly suited for developing such probes, especially for enzymes that recognize arginine substrates.

A prime example of this application is in the study of Protein Arginine Methyltransferases (PRMTs). PRMTs are a family of enzymes that play crucial roles in cellular processes by methylating arginine residues on proteins, and their dysregulation is linked to various cancers. nih.gov PRMT1, the most prevalent member of this family, is a significant therapeutic target. nih.gov Researchers design inhibitors that can enter cells and selectively block PRMT1 activity to validate it as a drug target and to understand its specific pathways.

The benzamidine (B55565) portion of the this compound scaffold can serve as a mimic of the guanidinium (B1211019) group of arginine, allowing it to bind to the enzyme's active site. The methoxy (B1213986) and trifluoromethyl groups can then be used to fine-tune the molecule's properties for use as a chemical probe. For instance, the trifluoromethyl group can enhance metabolic stability and membrane permeability, which are critical for a probe's effectiveness in cellular assays. mdpi.com

The process of target validation often involves demonstrating that a small molecule inhibitor can produce a desired biological effect by acting on its intended target. researchgate.net For example, studies on novel PRMT1 inhibitors have shown that potent compounds can decrease the levels of asymmetric dimethylarginine (ADMA), the product of PRMT1 activity, within cancer cells. This confirms that the inhibitor is engaging with its target and allows for the dissection of the PRMT1-ADMA pathway. nih.gov A chemical probe built from the this compound scaffold would be designed with similar goals: to provide a potent, selective, and cell-permeable tool to investigate the function of a specific enzyme, thereby validating it as a potential therapeutic target.

Exploration as a Lead Compound Scaffold for Derivatization Studies in Early-Stage Discovery

In early-stage drug discovery, a "lead compound" is a molecule with promising, albeit suboptimal, biological activity that serves as the starting point for chemical modification. The goal of these derivatization studies is to improve potency, selectivity, and drug-like properties through structure-activity relationship (SAR) analysis. The this compound structure is an ideal scaffold for such exploration.

Research into novel PRMT1 inhibitors illustrates how a core scaffold is explored. Scientists synthesize a series of related compounds by modifying different parts of the lead structure and then test their biological activity. For example, in a study developing new PRMT1 inhibitors, a series of 2,5-substituted furan (B31954) and 2,4-substituted thiazole (B1198619) derivatives were created and evaluated for their ability to inhibit the enzyme. nih.gov This process allows researchers to understand how different chemical groups at various positions affect the molecule's inhibitory power.

Although that specific study did not start with this compound, it demonstrates the principle of using a core structure for derivatization. The trifluoromethyl group is a particularly interesting substituent in SAR studies, as it is known to influence a compound's binding affinity and lipophilicity. nih.govmdpi.com Similarly, the position of the methoxy group can be altered to probe interactions within the target's binding pocket.

The results of such a derivatization study are often compiled into tables to establish a clear SAR. The table below is an example based on data from the development of furan-based PRMT1 inhibitors, illustrating how systematic modifications to a core structure impact inhibitory activity.

| Compound | Core Structure | Substituent (R) | PRMT1 Inhibition IC₅₀ (µM) |

|---|---|---|---|

| Derivative 1 | Furan-Benzamidine Core | -H | > 50 |

| Derivative 2 | -Cl | 15.8 | |

| Derivative 3 | -Br | 8.9 | |

| Derivative 4 | -CF₃ | 5.2 |

This table is representative and based on the principles of SAR studies, adapted from findings on furan-based PRMT1 inhibitors to illustrate the concept.

This systematic exploration allows medicinal chemists to identify which chemical modifications lead to enhanced potency, guiding the design of more effective next-generation compounds. The this compound scaffold provides a robust starting point for these types of iterative design and optimization cycles.

Development of Novel Research Tools and Ligands Based on the this compound Core

The ultimate goal of exploring a chemical scaffold is to develop novel research tools or therapeutic ligands. An optimized compound that emerges from SAR studies, possessing high potency and selectivity, can become an invaluable tool for the scientific community. Such molecules allow for precise investigation of biological systems.

For instance, after extensive derivatization, a highly potent PRMT1 inhibitor named WCJ-394 was identified, which could effectively inhibit cancer cell migration by affecting the PRMT1 pathway. nih.gov This compound, born from scaffold-based discovery, serves as a novel research tool to study the role of PRMT1 in cancer metastasis. Similarly, a ligand derived from a this compound core could be optimized to serve as a selective probe for a specific enzyme.

Furthermore, the principles of scaffold-based design are broadly applicable. In a different study, a molecule containing a trifluoromethylphenyl group was used as a starting point to develop a potent and selective agonist for the S1P1 receptor, a key regulator of lymphocyte trafficking. nih.gov The final compound, which notably lacks the polar headgroup typical for S1P1 agonists, became a valuable tool compound to study the clinical relevance of engaging this receptor and its subtypes. nih.gov This demonstrates how a substituted aromatic scaffold can be elaborated into a novel ligand with unique properties.

A tool compound derived from the this compound scaffold could be further modified, for example, by attaching a fluorescent dye or a biotin (B1667282) tag. This would create an even more versatile research tool for use in techniques like fluorescence microscopy or affinity purification, enabling researchers to visualize the target protein within a cell or to isolate its binding partners. The development of such tools is a critical contribution of medicinal chemistry to fundamental biological research.

Advanced Analytical and Spectroscopic Methodologies Applied to 4 Methoxy 2 Trifluoromethyl Benzamidine Research

Development of Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

The synthesis and purification of 4-Methoxy-2-trifluoromethyl-benzamidine and related compounds necessitate advanced analytical oversight to ensure reaction completion and product purity. Chromatographic methods are central to both monitoring reaction progress and characterizing the final product.

High-performance liquid chromatography (HPLC) is a primary technique for real-time analysis. nih.gov A method for a structurally related intermediate, 3-hydroxy-4-methoxy benzal acrolein, was developed using a C18 column and a methanol-water mobile phase, which could be adapted for this compound. nih.gov Such a method allows researchers to track the consumption of reactants and the formation of the product, providing critical data for optimizing reaction conditions like temperature, time, and catalyst loading.

For product purification and isolation, preparative low-pressure column chromatography is an effective and scalable technique. nih.gov Using stationary phases like ODS (octadecylsilane), crude reaction mixtures can be separated to isolate the target compound from unreacted starting materials, byproducts, and other impurities. nih.gov The separation is typically monitored by a UV absorbance detector, with fractions containing the pure compound being collected for further use. nih.gov

Table 1: Chromatographic Methods for Compound Analysis and Purification

| Technique | Application | Typical Stationary Phase | Mobile Phase Example | Detection |

| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring, Purity Analysis | C18 | Methanol/Water Gradient | UV Absorbance |

| Low-Pressure Column Chromatography | Preparative Purification | ODS (Octadecylsilane) | Methanol/Water (6:4, v/v) | UV Absorbance (e.g., at 341 nm) nih.gov |

Application of High-Resolution Spectroscopic Methods for Structural Elucidation of Novel Derivatives

Once a novel derivative of this compound is synthesized and purified, its exact chemical structure must be unequivocally confirmed. High-resolution spectroscopic methods are the cornerstone of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For a derivative of this compound, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and any protons on the amidine group.

¹³C NMR reveals the chemical environment of each carbon atom. Key signals would correspond to the carbons in the trifluoromethyl group (-CF₃), the methoxy group (-OCH₃), the aromatic ring, and the amidine carbon. The coupling between carbon and fluorine atoms (J-coupling) can provide further structural confirmation. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), can determine the molecular formula with high accuracy by providing a precise mass-to-charge ratio. rsc.org The isotopic pattern observed in the mass spectrum can also help confirm the elemental composition of the molecule. rsc.org

Table 2: Spectroscopic Data for Structurally Related Moieties

| Compound/Moiety | Technique | Key Chemical Shifts (δ) or Signals | Source |

| 4-(Trifluoromethyl)phenyl group | ¹³C NMR (DMSO-d6) | Aromatic C: 131.1, 129.3 (d, J = 2.6 Hz), 125.7 (q, J = 3.8 Hz) | rsc.org |

| 4-Methoxybenzaldehyde (B44291) | ¹³C NMR (DMSO-d6) | Aldehyde C=O: 191.3, Aromatic C-O: 164.2, Methoxy C: 55.7 | rsc.org |

| Generic Aromatic Amine | ¹H NMR (DMSO-d6) | Aromatic H: 7.27 - 7.47 ppm | rsc.org |

| Generic Trifluoromethylbenzaldehyde | ¹³C NMR (DMSO-d6) | Aldehyde C=O: 192.6, Aromatic C-CF₃: 133.8 - 133.2 (q, J = 90.6 Hz) | rsc.org |

Quantitative Analysis Methods for Research Studies (e.g., binding assays, reaction yields)

Quantitative analysis is crucial for determining the concentration of this compound in solutions, calculating reaction yields, and performing studies such as binding assays. HPLC is a particularly robust method for these applications.

To be used for quantification, an HPLC method must be thoroughly validated. This involves establishing several key performance parameters:

Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a specific range. This is confirmed by a high correlation coefficient (r > 0.999) for the calibration curve. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. nih.gov For sensitive analyses, these values can be in the nanogram per milliliter (ng/mL) range. nih.gov

Accuracy and Precision: Accuracy, often assessed through recovery studies, ensures the measured amount matches the true amount. Precision (repeatability), measured by the relative standard deviation (RSD), confirms that repeated measurements yield similar results. nih.gov

Once validated, this HPLC method can be used to precisely calculate the yield of a synthesis by comparing the amount of purified product obtained against the theoretical maximum. In biochemical research, such a quantitative method is a prerequisite for conducting binding assays, where researchers need to accurately prepare solutions of known concentrations to study the interaction of the compound with biological targets like enzymes or receptors.

Table 3: Example HPLC Method Validation Parameters for a Related Compound

| Parameter | Specification | Result | Source |

| Analyte | 3-hydroxy-4-methoxy benzal acrolein | - | nih.gov |

| Linearity Range | 0.005–0.08 mg/mL | Correlation Coefficient (r) > 0.999 | nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio Comparison | 5.0 ng/mL | nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio Comparison | 15.0 ng/mL | nih.gov |

| Precision (Repeatability) | Relative Standard Deviation (n=6) | RSD < 2% | nih.gov |

| Accuracy (Recovery) | Analysis of Spiked Samples | 94.5% to 106.37% | nih.gov |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Methoxy-2-trifluoromethyl-benzamidine, and what reagents are critical for its preparation?

- Methodological Answer : The compound can be synthesized via multistep reactions starting from precursors like 4-trifluoromethyl benzoyl chloride. A common approach involves coupling reactions with hydroxylamine derivatives under controlled conditions. For example, O-benzyl hydroxylamine hydrochloride is used to introduce the amidine functionality, followed by deprotection steps. Phosphorus oxychloride is often employed for dehydration to form the amidine group .

- Critical Reagents : O-benzyl hydroxylamine hydrochloride, p-trifluoromethyl benzoyl chloride, and sodium carbonate are essential. Hazardous reagents like dichloromethane and trichloroisocyanuric acid require careful handling .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic methods:

- 1H/13C NMR : To verify substituent positions and confirm aromatic ring functionalization.

- IR Spectroscopy : Identifies characteristic bands for amidine (N–H stretch) and trifluoromethyl groups.

- ESI-MS : Validates molecular weight and detects impurities .

Q. What safety protocols should be followed when handling this compound?

- Risk Mitigation : Conduct a hazard analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Key risks include mutagenicity (Ames II testing showed lower mutagenicity than benzyl chloride but still requires caution) and thermal decomposition of intermediates. Use fume hoods, personal protective equipment (PPE), and avoid exposure to dust or vapors .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when synthesizing this compound under varying conditions?

- Experimental Design : Systematically test variables such as temperature (e.g., 45°C vs. room temperature), solvent polarity, and catalyst loading. For example, dichloromethane may improve solubility of intermediates compared to acetonitrile .

- Data Analysis : Use Design of Experiments (DoE) to identify critical parameters. If yields vary between 60–90%, analyze side products via LC-MS to determine if competing reactions (e.g., hydrolysis of amidine) occur under acidic or basic conditions .

Q. What strategies optimize the stability of this compound during storage and experimental use?

- Stability Testing : Conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH). DSC data from related compounds shows decomposition above 120°C, suggesting storage at ≤4°C in desiccated environments .

- Formulation : Lyophilization or encapsulation in inert matrices (e.g., cyclodextrins) may enhance shelf life. Avoid prolonged exposure to light due to potential photodegradation .

Q. How can computational methods aid in predicting the bioactivity of this compound derivatives?

- In Silico Approaches :

- Docking Studies : Use PubChem data (e.g., InChIKey: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) to model interactions with target enzymes or receptors.

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with antimicrobial or receptor-binding activity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

- Scale-Up Issues : Exothermic reactions (e.g., coupling with acyl chlorides) require controlled addition rates and cooling. Batch vs. flow chemistry may improve heat dissipation .

- Purification : Column chromatography is impractical for large scales. Switch to recrystallization using solvent pairs (e.g., diethyl ether/pentanes) or centrifugal partition chromatography .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the mutagenicity of amidine derivatives like this compound?

- Contextual Evaluation : Ames II data indicates lower mutagenicity than benzyl chloride but higher than non-aryl amidines. Assess test conditions (e.g., metabolic activation with S9 mix) and compare with structurally similar compounds .

- Mitigation : Redesign the molecule to replace the amidine group with less reactive moieties (e.g., carbamate) while retaining activity .

Applications in Medicinal Chemistry

Q. What methodologies are effective for evaluating the pharmacokinetic properties of this compound?

- ADME Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.